(3-Chlorophenyl)(4-fluorophenyl)methanol (3-Chlorophenyl)(4-fluorophenyl)methanol
Brand Name: Vulcanchem
CAS No.: 97759-21-2
VCID: VC4946399
InChI: InChI=1S/C13H10ClFO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,13,16H
SMILES: C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)F)O
Molecular Formula: C13H10ClFO
Molecular Weight: 236.67

(3-Chlorophenyl)(4-fluorophenyl)methanol

CAS No.: 97759-21-2

Cat. No.: VC4946399

Molecular Formula: C13H10ClFO

Molecular Weight: 236.67

* For research use only. Not for human or veterinary use.

(3-Chlorophenyl)(4-fluorophenyl)methanol - 97759-21-2

Specification

CAS No. 97759-21-2
Molecular Formula C13H10ClFO
Molecular Weight 236.67
IUPAC Name (3-chlorophenyl)-(4-fluorophenyl)methanol
Standard InChI InChI=1S/C13H10ClFO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,13,16H
Standard InChI Key GJWABINSTLSRPY-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)F)O

Introduction

(3-Chlorophenyl)(4-fluorophenyl)methanol is a synthetic organic compound with the molecular formula C13H10ClFO and a molecular weight of 236.67 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties, which include a chloro and a fluoro substituent on the phenyl rings.

Synthesis Methods

The synthesis of (3-Chlorophenyl)(4-fluorophenyl)methanol typically involves the reaction of 3-chlorobenzaldehyde with 4-fluorophenylmagnesium bromide, followed by reduction to form the methanol derivative. This process can be optimized using various catalysts and conditions to improve yield and purity.

Applications and Research Findings

While specific applications of (3-Chlorophenyl)(4-fluorophenyl)methanol are not widely documented, compounds with similar structures are often used in pharmaceuticals and materials science due to their potential biological activity and unique physical properties. Research in these areas often focuses on the synthesis and characterization of such compounds to explore their potential uses.

Spectroscopic Analysis

Spectroscopic methods such as NMR and mass spectrometry are crucial for the characterization of (3-Chlorophenyl)(4-fluorophenyl)methanol. These techniques help confirm the compound's structure by analyzing its molecular ion and fragmentation patterns.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator